![molecular formula C7H6Cl3N2O2P B14153969 Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- CAS No. 4797-12-0](/img/structure/B14153969.png)
Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- is a chemical compound with the molecular formula C7H6Cl3N2O2P. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- typically involves the reaction of phosphorus oxychloride with 4-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphoramidates.
Reduction: Reduction reactions can convert it into phosphoramidites.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed
Major Products Formed
The major products formed from these reactions include phosphoramidates, phosphoramidites, and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It plays a role in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- involves its interaction with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Phosphoramidic dichloride, [[(4-methylphenyl)amino]carbonyl]-
- **Phosphoramidic dichloride, [[(4-fluorophenyl)amino]carbonyl]-
- **Phosphoramidic dichloride, [[(4-bromophenyl)amino]carbonyl]-
Uniqueness
Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
4797-12-0 |
|---|---|
Formule moléculaire |
C7H6Cl3N2O2P |
Poids moléculaire |
287.5 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-dichlorophosphorylurea |
InChI |
InChI=1S/C7H6Cl3N2O2P/c8-5-1-3-6(4-2-5)11-7(13)12-15(9,10)14/h1-4H,(H2,11,12,13,14) |
Clé InChI |
CFOYYIIPZCEFAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NP(=O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-sulfamoylphenyl)carbamoyl]leucine](/img/structure/B14153892.png)
![N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide](/img/structure/B14153898.png)
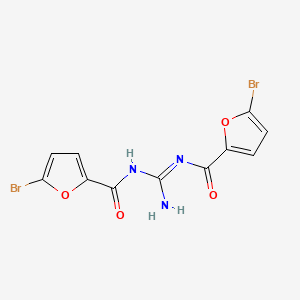

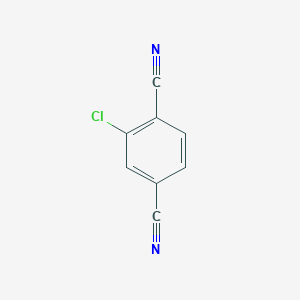
![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)
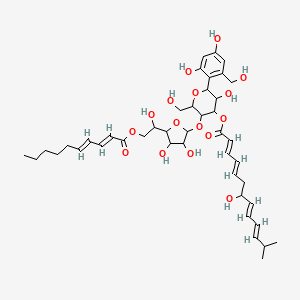
![[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14153952.png)
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14153957.png)

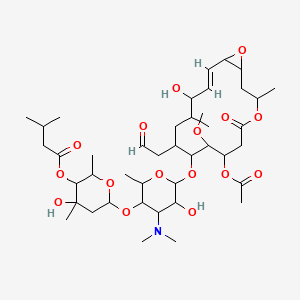
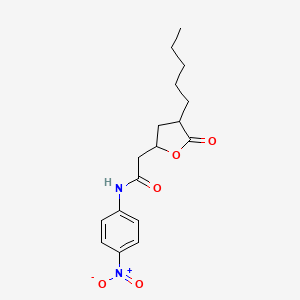
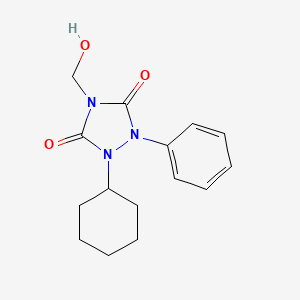
![6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14153980.png)
